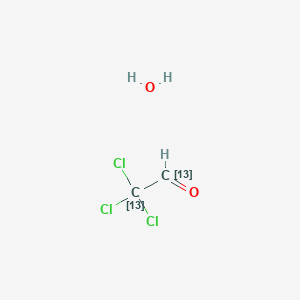
Prostaglandin F2α-1-glyceryl ester-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin F2α-1-glyceryl ester-d5 (PGF2α-1-glyceryl ester-d5) contains five deuterium atoms. It is intended for use as an internal standard for the quantification of PGF2α-1-glyceryl ester by GC- or LC-MS. 2-Arachidonoyl glycerol (2-AG) has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the central cannabinoid receptor. Incubation of 2-AG with cyclooxygenase 2 and specific PGH2 isomerases in cell cultures and isolated enzyme preparations results in PG glyceryl ester formation. The biosynthesis of PGH, PGD, PGE, PGF, and thromboxane A-2-glyceryl ester compounds have all been documented. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media. While the stability and metabolism of PGF2α-1-glyceryl ester has been investigated, little is known about its intrinsic biological activity.
Wissenschaftliche Forschungsanwendungen
Pharmacological Identity and Ocular Studies
Prostaglandin E2-glyceryl esters, related to Prostaglandin F2α-1-glyceryl ester-d5, have been studied for their distinct pharmacological identity, particularly in ocular applications. These studies involve intraocular pressure measurements in animals, indicating a potential role in treating ocular conditions like glaucoma. The pharmacological studies focus on the activity of these compounds at human recombinant prostanoid receptors (Woodward, Poloso, & Wang, 2016).
Therapeutic Potential in Glaucoma and Hair Growth
Prostamide research, which includes Prostaglandin F2α ethanolamide, highlights its therapeutic applications in treating glaucoma and eyelash hypotrichosis. This line of research extends to stimulating hair growth in human scalp hair follicles and mice. The potential for reducing fat deposition has also been suggested (Woodward, Wang, & Poloso, 2013).
Prostamide and Prostaglandin Receptors
Studies on prostamides and prostaglandin glyceryl esters highlight their unique pharmacologies, distinct from prostanoid receptors. This research focuses on understanding the interaction of these compounds with various receptors, potentially contributing to their pharmacological effects (Woodward et al., 2007).
Corneal Permeability and Absorption
Research on Prostaglandin F2α and its esters, including their permeability and absorption through the cornea, has provided insights into their potential ophthalmic applications. This includes studying their hydrolysis during passage through the cornea (Camber, Edman, & Olsson, 1986).
Detection and Measurement Techniques
The development of methods for detecting and measuring prostaglandins, such as Prostaglandin F2α and its esters, is critical for further research and clinical applications. Techniques like electron-capture GLC have been employed for this purpose (Wickramasinghe et al., 1973).
Metabolism and Pharmacokinetics
Investigations into the metabolism of Prostaglandin glycerol esters and ethanolamides provide insights into their stability and potential systemic actions in humans. This research is crucial for understanding the pharmacokinetics and biological activities of these compounds (Kozak et al., 2001).
Future Therapeutic Applications
Continued research into prostaglandin receptors and their targeting by compounds like Prostaglandin F2α analogs holds promise for new treatments in areas such as cardiovascular diseases and inflammation-related disorders. The potential of these compounds extends beyond current applications, suggesting a broader therapeutic scope (Zhang, Gong, & Yu, 2010).
Eigenschaften
Molekularformel |
C23H35D5O7 |
|---|---|
Molekulargewicht |
433.6 |
Synonyme |
PGF2α-1-glyceryl ester-d5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



